molecular formula C10H8ClNO2 B2878370 6-chloro-3-methyl-1H-indole-2-carboxylic Acid CAS No. 441801-03-2

6-chloro-3-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B2878370
CAS No.: 441801-03-2
M. Wt: 209.63
InChI Key: DYVDDDKAEPQDGB-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 441801-03-2) is a versatile indole-based building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in drug design due to its ability to interact with diverse biological targets . This specific derivative is of significant interest in the design and synthesis of novel HIV-1 integrase strand transfer inhibitors (INSTIs). Research indicates that the indole-2-carboxylic acid core can chelate with magnesium ions in the enzyme's active site, while strategic substitutions on the indole ring, such as a chlorine atom at the 6-position, can enhance interactions with viral DNA through π-π stacking, potentially improving inhibitory activity . Beyond virology, substituted indoles are also investigated as potential starting points for developing treatments for neglected tropical diseases, such as Chagas disease, highlighting the compound's broad relevance in antiparasitic research . As a solid with a molecular weight of 209.63 g/mol and the molecular formula C 10 H 8 ClNO 2 , this compound serves as a key intermediate for further chemical modifications and structure-activity relationship (SAR) studies . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-7-3-2-6(11)4-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVDDDKAEPQDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441801-03-2
Record name 6-chloro-3-methyl-1H-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a chlorinated phenylhydrazine and a methyl-substituted aldehyde or ketone. The reaction is usually carried out under reflux with acetic acid and hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process might include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted indole derivatives.

Scientific Research Applications

6-chloro-3-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs: Substitution at Position 3

Compound Substituents Molecular Formula MW (g/mol) Key Properties
6-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C6), CH$_3$ (C3), COOH (C2) C${10}$H${8}$ClNO$_2$ 209.63 mp: Not reported; $^{1}$H NMR (DMSO-$d6$) δ 2.50 (CH$3$)
3-Ethyl-6-chloro-1H-indole-2-carboxylic acid Cl (C6), CH$2$CH$3$ (C3), COOH (C2) C${11}$H${10}$ClNO$_2$ 223.66 mp: 193–195°C; $^{1}$H NMR (DMSO-$d6$) δ 3.03 (q, CH$2$), 1.17 (t, CH$_3$)
3-Methyl-1H-indole-2-carboxylic acid H (C6), CH$_3$ (C3), COOH (C2) C${10}$H${9}$NO$_2$ 191.18 mp: 199–201°C; CAS 10590-73-5

Key Observations :

  • The ethyl group in 3-ethyl-6-chloro-1H-indole-2-carboxylic acid increases molecular weight by ~14 g/mol compared to the methyl analog, with a slight downfield shift in NMR due to the ethyl chain .

Halogenated Analogs: Variation in Chlorine Position

Compound Substituents Molecular Formula MW (g/mol) Key Properties
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH$_3$ (C3), COOH (C2) C${10}$H${8}$ClNO$_2$ 209.63 CAS 16381-48-9; SDS notes hazards for inhalation/skin contact
6-Chloroindole-2-carboxylic acid Cl (C6), H (C3), COOH (C2) C${9}$H${6}$ClNO$_2$ 195.60 CAS 16732-75-5; lacks methyl group, altering steric profile

Key Observations :

Functional Group Modifications: Esters and Derivatives

Compound Substituents Molecular Formula MW (g/mol) Key Properties
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate Cl (C6), CHO (C3), COOEt (C2) C${12}$H${10}$ClNO$_3$ 251.67 Boiling point: 458°C (predicted); ester group enhances lipophilicity
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid Cl (C6), OCH$3$ (C5), CH$3$ (C3), COOH (C2) C${11}$H${10}$ClNO$_3$ 239.66 MDL MFCD18905369; methoxy group adds polarity

Key Observations :

  • Esterification (ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate ) increases molecular weight and alters pharmacokinetic properties .

Biological Activity

6-Chloro-3-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This compound serves as a versatile building block for synthesizing more complex indole derivatives, which are known to interact with various biological targets.

The biological activity of this compound can be attributed to its ability to bind with high affinity to multiple receptors, influencing various biochemical pathways. Indole derivatives typically exhibit a wide range of biological activities:

  • Anticancer Activity : Indole derivatives have been shown to induce apoptosis in cancer cells by interacting with proteins involved in cell survival, such as Mcl-1, a member of the Bcl-2 family that inhibits apoptosis .
  • Antimicrobial Activity : The compound has demonstrated potential against various pathogens, contributing to its evaluation as an antimicrobial agent.
  • Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication by targeting viral integrase, an essential enzyme for the life cycle of viruses like HIV .

Anticancer Studies

Recent studies have explored the anticancer properties of this compound. In vitro assays have revealed significant antiproliferative effects on various cancer cell lines. For instance, structural analogs have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development.

CompoundCell LineIC50 (µM)Mechanism
This compoundT47D0.9Induces apoptosis via caspase activation
Tricyclic indole derivativesMcl-1<10Binds selectively to Mcl-1, inhibiting anti-apoptotic function

Antimicrobial and Antiviral Studies

The compound's ability to inhibit microbial growth and viral replication has been documented. For example, indole derivatives have been evaluated for their effectiveness against HIV integrase, showcasing promising results that suggest their potential as antiviral agents .

Case Study 1: Anticancer Activity

A study investigating the structure-activity relationship (SAR) of various indole derivatives found that modifications at the 6-position of the indole ring enhanced binding affinity and antiproliferative activity against T47D breast cancer cells. The most potent compounds exhibited GI50 values below 1 µM, demonstrating their efficacy compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antiviral Activity

Research focused on the design and synthesis of indole-2-carboxylic acid derivatives revealed that certain compounds effectively inhibited HIV integrase strand transfer. One derivative showed an IC50 value of 3.11 µM, highlighting its potential as a lead compound for developing new antiviral therapies .

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